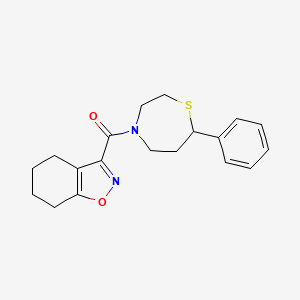

3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

Description

Properties

IUPAC Name |

(7-phenyl-1,4-thiazepan-4-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c22-19(18-15-8-4-5-9-16(15)23-20-18)21-11-10-17(24-13-12-21)14-6-2-1-3-7-14/h1-3,6-7,17H,4-5,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUIUQRJSPAXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(SCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Thiazepane vs. Thiazoline : Unlike phenyl-2 delta-2 thiazoline (a five-membered ring), the seven-membered thiazepane in the target compound may reduce ring strain, enhancing metabolic stability .

Functional Groups : The carbonyl linker in the target compound distinguishes it from carboxylate-containing analogs (e.g., phenyl-2 carboxy-4 tetrahydrobenzothiazole), which may alter solubility and bioavailability.

Pharmacological and Toxicological Profiles

Data on the target compound’s bioactivity are absent in the provided evidence. However, insights can be inferred from analogs:

- Phenyl-2 benzoxazole: Aromatic benzoxazoles are known for antimicrobial and anti-inflammatory activities but may exhibit hepatotoxicity at high doses .

- Tetrahydrobenzothiazoles : Saturation in the benzothiazole ring (as in phenyl-2 carboxy-4 tetrahydrobenzothiazole) often correlates with improved CNS penetration due to increased lipophilicity.

The target compound’s thiazepane moiety could introduce novel toxicity profiles requiring further study.

Biological Activity

The compound 3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole is a member of the thiazepane family, which has garnered attention for its potential biological activities. This article focuses on its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H17N3O2S

- Molecular Weight : 303.38 g/mol

- IUPAC Name : this compound

Antidiabetic Activity

Recent studies have indicated that thiazepane derivatives exhibit significant antidiabetic properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit α-glucosidase activity. In one study, derivatives demonstrated IC50 values significantly lower than the standard drug acarbose:

| Compound | IC50 (μM) |

|---|---|

| Compound A | 49.40 |

| Compound B | 59.60 |

| Acarbose | 143.54 |

This suggests that the thiazepane structure may enhance inhibitory activity against carbohydrate-hydrolyzing enzymes .

Antimicrobial Activity

Thiazepanes have also shown promise in antimicrobial activity against various pathogens. A study focusing on the structure-activity relationship (SAR) of thiazepane derivatives found that modifications to the phenyl group significantly affected antibacterial efficacy. The results indicated that specific substitutions could enhance potency against gram-positive and gram-negative bacteria.

Neuroprotective Effects

The neuroprotective potential of thiazepanes has been explored in models of neurodegenerative diseases. Compounds similar to our target compound have been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease. The binding interactions at both the catalytic and peripheral sites of AChE were confirmed through molecular docking studies .

Case Study 1: Antidiabetic Mechanism

In vitro studies on the compound's analogs revealed that they effectively reduced postprandial blood glucose levels in diabetic rat models by inhibiting α-glucosidase. This was corroborated by molecular docking studies that predicted strong binding affinities for the enzyme's active site.

Case Study 2: Neuroprotection in Alzheimer's Models

Research on related thiazepane compounds indicated a reduction in amyloid-beta aggregation in cell cultures, a hallmark of Alzheimer's pathology. The compounds were shown to modulate neuroinflammation and oxidative stress markers effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.